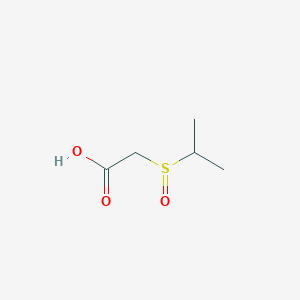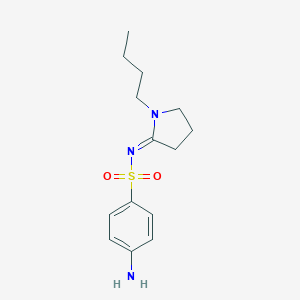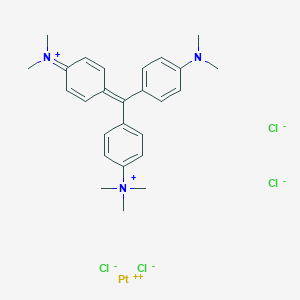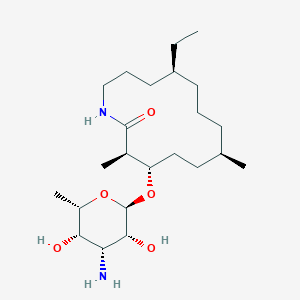![molecular formula C13H15N3O2 B144138 Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate CAS No. 74058-75-6](/img/structure/B144138.png)
Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate (BEC) is an organic compound belonging to the family of carbamates. It is an important intermediate in the synthesis of several pharmaceuticals, such as carbamazepine and oxcarbazepine, and is also used as a pesticide. BEC is a white, crystalline solid with a melting point of around 100°C. Its chemical formula is C8H13N3O2.
Scientific Research Applications
Synthesis and Characterization
Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate and its derivatives have been extensively studied for their synthetic routes and structural characterization. For instance, a one-pot synthesis of imidazolone derivatives, involving Michael addition followed by cyclization, showcases the compound's role in generating novel structures with potential biological activities (Bezenšek et al., 2012). Similarly, the synthesis and crystal structure analysis of Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate revealed the compound's solid-state properties and intermolecular interactions, contributing to the field of crystallography and material science (Madan Kumar et al., 2020).
Biological Activities
The research on this compound derivatives has also uncovered a range of biological activities. For example, certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates demonstrated significant antineoplastic and antifilarial properties, highlighting the compound's potential in developing new therapeutic agents (Ram et al., 1992). Additionally, novel benzimidazole–oxadiazole hybrid molecules have been identified as promising antimicrobial agents, suggesting the compound's utility in addressing antibiotic resistance (Shruthi et al., 2016).
Catalytic and Synthetic Applications
The amide-functionalized imidazolium salts derived from this compound have been used in synthesizing rhodium(I) complexes, showcasing the compound's versatility in organometallic chemistry and catalysis (Busetto et al., 2011). Moreover, mechanochemical synthesis methods have been developed using carbonyldiimidazole for the preparation of carbamates, highlighting an eco-friendly approach to chemical synthesis (Lanzillotto et al., 2015).
Photophysical Properties
Investigations into the ultraviolet and fluorescence properties of aromatic substituted imidazole compounds, including this compound derivatives, have expanded the understanding of their photophysical characteristics, paving the way for applications in material science and optical technologies (He-ping, 2010).
Future Directions
Imidazole compounds, including “Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate”, have a broad range of applications and are utilized in a diverse range of fields . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Mechanism of Action
Target of Action
Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate is a compound that contains an imidazole ring . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular level
Biochemical Analysis
Biochemical Properties
Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate plays a crucial role in various biochemical reactions due to its interaction with enzymes, proteins, and other biomolecules. The imidazole ring in this compound can act as a ligand, binding to metal ions in enzymes and influencing their catalytic activity. For instance, it can interact with enzymes like cytochrome P450, which are involved in drug metabolism. The nature of these interactions often involves coordination bonds between the nitrogen atoms of the imidazole ring and the metal ions in the enzyme’s active site .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit or activate specific signaling pathways, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The imidazole ring can form hydrogen bonds and coordinate bonds with amino acid residues in the active sites of enzymes, leading to inhibition or activation of their catalytic activity. This compound can also modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, it may degrade into different products, which can have varying effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cell signaling and metabolism, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy or toxicity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of various metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to different cellular compartments. Its localization and accumulation can be influenced by factors such as the presence of binding proteins and the compound’s physicochemical properties .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
properties
IUPAC Name |
benzyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-13(15-7-6-12-8-14-10-16-12)18-9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYMWDPVQFBCDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CN=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621479 |
Source


|
| Record name | Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74058-75-6 |
Source


|
| Record name | Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

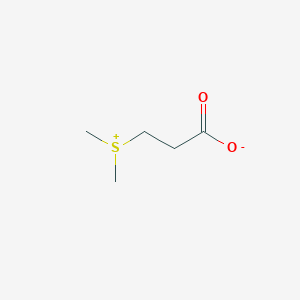
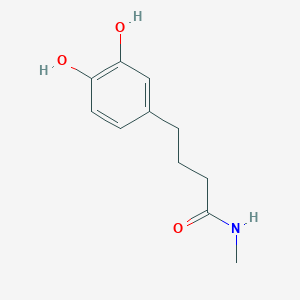
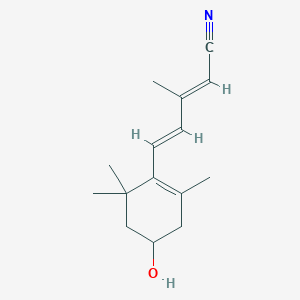
![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)
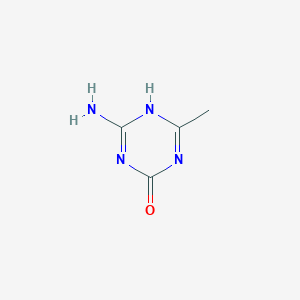
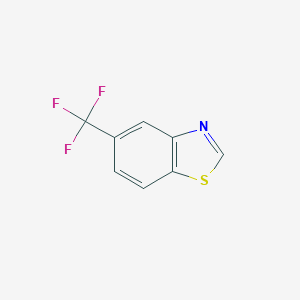

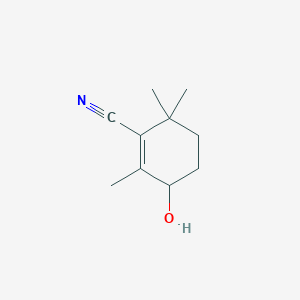
![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)
